2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-6-2-3-7-11(10)15-19-20-16(22-15)18-14(21)12-8-4-5-9-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSMONIUPXRCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 329.8 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound is believed to inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. Its structure allows it to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for growth .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. It has shown significant anti-proliferation ability against various cancer cell lines, particularly breast cancer cells .
- Herbicidal Activity : The compound may inhibit key enzymes in plant metabolic pathways, disrupting essential physiological processes necessary for plant growth.
Antimicrobial Studies
A study highlighted that derivatives of thiadiazole exhibit promising antimicrobial properties. In particular:
- Compounds similar to this compound showed effective inhibition against E. coli and S. aureus strains with minimal inhibitory concentration (MIC) values ranging from 62.5 μg/mL to higher concentrations depending on the specific derivative tested .
Anticancer Studies
Research has demonstrated the efficacy of thiadiazole derivatives in targeting cancer cells:
- A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested against breast cancer cell lines (MCF-7 and SK-BR-3). One compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Breast Cancer Inhibition : A study focused on derivatives targeting EGFR and HER-2 pathways demonstrated that certain compounds could inhibit kinase activity effectively while showing minimal toxicity to healthy cells .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of thiadiazole compounds against various pathogens, indicating a broad spectrum of activity that includes both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
